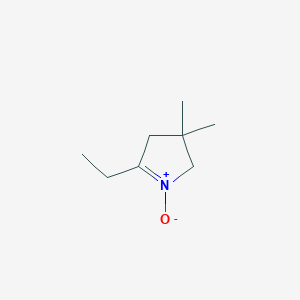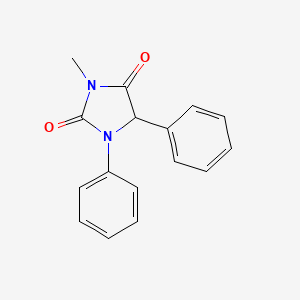![molecular formula C7H12Cl2S B14736557 1-[(E)-1,2-dichloroethenyl]sulfanylpentane CAS No. 5424-89-5](/img/structure/B14736557.png)
1-[(E)-1,2-dichloroethenyl]sulfanylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-1,2-Dichloroethenyl]sulfanylpentane is an organosulfur compound characterized by the presence of a dichloroethenyl group attached to a sulfanyl group, which is further connected to a pentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-1,2-dichloroethenyl]sulfanylpentane typically involves the reaction of 1,2-dichloroethylene with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the production process, making it more cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(E)-1,2-Dichloroethenyl]sulfanylpentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state, such as a chloroalkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Chloroalkenes and alkanes.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(E)-1,2-Dichloroethenyl]sulfanylpentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-[(E)-1,2-dichloroethenyl]sulfanylpentane exerts its effects involves interactions with various molecular targets. The dichloroethenyl group can undergo electrophilic addition reactions, while the sulfanyl group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloroethylene: Shares the dichloroethenyl group but lacks the sulfanyl and pentane components.
1,2-Dichloroethane: Similar in structure but with different reactivity and applications.
Ethylene dichloride: Another chlorinated hydrocarbon with distinct properties.
Uniqueness: 1-[(E)-1,2-Dichloroethenyl]sulfanylpentane is unique due to the combination of the dichloroethenyl and sulfanyl groups, which confer specific reactivity and potential applications not found in similar compounds. Its ability to undergo diverse chemical reactions makes it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
5424-89-5 |
|---|---|
Molekularformel |
C7H12Cl2S |
Molekulargewicht |
199.14 g/mol |
IUPAC-Name |
1-[(E)-1,2-dichloroethenyl]sulfanylpentane |
InChI |
InChI=1S/C7H12Cl2S/c1-2-3-4-5-10-7(9)6-8/h6H,2-5H2,1H3/b7-6- |
InChI-Schlüssel |
DPWUPSPSDAVXMF-SREVYHEPSA-N |
Isomerische SMILES |
CCCCCS/C(=C\Cl)/Cl |
Kanonische SMILES |
CCCCCSC(=CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)


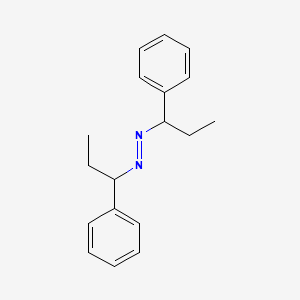
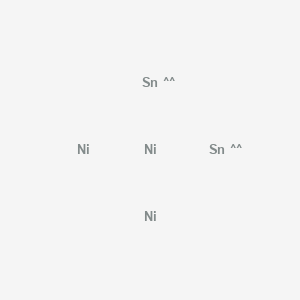
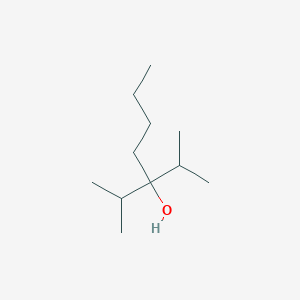
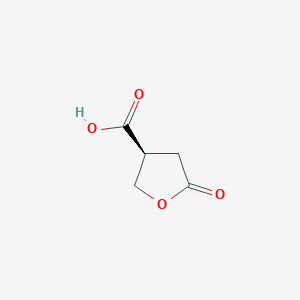
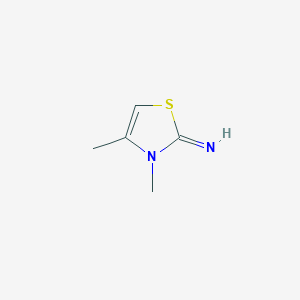
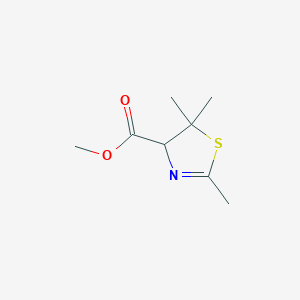
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
![2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide](/img/structure/B14736514.png)
![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)
